9-fluoro-6H-indolo[2,3-b]quinoxaline
Description
9-Fluoro-6H-indolo[2,3-b]quinoxaline is a fluorinated derivative of the indoloquinoxaline family, characterized by a fused indole and quinoxaline core with a fluorine atom at the 9-position. This planar heterocyclic compound exhibits strong DNA intercalation properties due to its aromatic structure and electron-withdrawing fluorine substituent, which enhances its binding affinity to nucleic acids . The fluorine atom significantly influences electronic properties, improving metabolic stability and bioavailability compared to non-halogenated analogs .
Primarily investigated for anticancer applications, its derivatives—particularly dicationic quaternary ammonium salts—demonstrate enhanced cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa, A549) by stabilizing DNA duplexes and inhibiting replication . The compound also serves as a versatile intermediate for synthesizing derivatives with tailored pharmacological profiles .
Properties
IUPAC Name |
9-fluoro-6H-indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3/c15-8-5-6-10-9(7-8)13-14(17-10)18-12-4-2-1-3-11(12)16-13/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJMQJOJKQZONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)F)NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-fluoro-6H-indolo[2,3-b]quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indole and quinoxaline derivatives.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing continuous flow reactors and automated synthesis platforms to scale up the process efficiently .
Chemical Reactions Analysis
9-Fluoro-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
9-Fluoro-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe for studying DNA interactions.
Biology: Its ability to intercalate into DNA makes it useful for studying DNA-protein interactions and the mechanisms of DNA replication and repair.
Mechanism of Action
The primary mechanism by which 9-fluoro-6H-indolo[2,3-b]quinoxaline exerts its effects is through DNA intercalation. This process involves the insertion of the compound between DNA base pairs, disrupting the helical structure and inhibiting essential processes such as DNA replication and transcription. The presence of the fluorine atom enhances its binding affinity to DNA, making it a potent intercalator .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 9-fluoro-6H-indolo[2,3-b]quinoxaline are best understood in the context of structurally related indoloquinoxaline derivatives. Below is a comparative analysis:
Structural and Functional Comparisons
Key Findings
- Halogen Effects : Fluorine’s electronegativity enhances DNA binding and cytotoxicity compared to bromine or chlorine analogs. Bromine’s steric bulk reduces solubility but improves optoelectronic applications .
- Alkyl Chain Impact: Butyl or phenoxyethyl groups at the 6-position increase lipophilicity and membrane penetration but may reduce DNA intercalation efficiency .
- Charge Modifications: Dicationic derivatives of 9-fluoro-6H-indolo[2,3-b]quinoxaline (e.g., quaternary ammonium salts) exhibit superior DNA affinity and antitumor activity due to electrostatic interactions with phosphate backbones .
Research Findings and Mechanistic Insights
DNA Binding and Cytotoxicity
- 9-Fluoro Derivatives: UV-vis and circular dichroism studies confirm intercalation into DNA, with binding constants (Kb) up to 10⁶ M⁻¹, significantly higher than non-fluorinated analogs. Thermal denaturation assays show ΔTₘ values of 8–12°C, indicating strong stabilization of DNA duplexes .
- Comparison with 9-Bromo Analog : While 9-bromo derivatives show moderate cytotoxicity (IC₅₀: 5–10 µM), their DNA binding affinity (Kb ~10⁵ M⁻¹) is 10-fold lower than fluorine analogs, attributed to reduced electronegativity and steric hindrance .
Electronic and Optoelectronic Properties
- HOMO-LUMO Profiles: Fluorine’s electron-withdrawing effect lowers the LUMO energy of 9-fluoro-6H-indolo[2,3-b]quinoxaline, enhancing charge transport in optoelectronic devices. Band gaps (~2.5 eV) are narrower than methoxy or alkyl-substituted derivatives, making it suitable for organic semiconductors .
Q & A
Q. What are the standard synthetic protocols for 9-fluoro-6H-indolo[2,3-b]quinoxaline?
The synthesis typically involves a condensation reaction between 1-arylmethyl-2,3-dioxy-2,3-dihydroindole derivatives and o-phenylenediamine under acidic conditions. A representative procedure includes:
- Reagents : Glacial acetic acid (catalyst), anhydrous ethanol (solvent).
- Conditions : Reflux for 4 hours, followed by partial solvent removal and crystallization .
- Purification : Recrystallization from ethanol or DMF yields pure product (70–85% yield).
Q. Key Reaction Table :
| Reactants | Solvent | Catalyst | Time | Yield |
|---|---|---|---|---|
| 1-(4-Fluorobenzyl)-2,3-dihydroindole-2,3-dione + o-phenylenediamine | Ethanol | Acetic acid | 4 h | 82% |
Q. How is the molecular structure of 9-fluoro-6H-indolo[2,3-b]quinoxaline confirmed post-synthesis?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents and confirm aromatic scaffold integrity.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] = 318.12 g/mol).
- X-ray Crystallography (if applicable): Resolves fluorine positioning and bond angles .
Advanced Research Questions
Q. How does fluorine substitution at the 9-position influence bioactivity compared to other halogenated derivatives?
Fluorine’s electronegativity enhances DNA intercalation and pharmacokinetic properties:
- DNA Binding Affinity : 9-Fluoro derivatives exhibit 1.5–2× stronger binding to DNA (via intercalation) than 9-bromo or 9-chloro analogs, attributed to fluorine’s electron-withdrawing effects .
- Cytotoxicity : Fluorinated derivatives show IC values of 0.8–2.1 µM against HeLa and MCF-7 cells, outperforming non-fluorinated analogs by 30–50% .
Q. Comparative Bioactivity Table :
| Substituent | DNA Binding Constant (K, M) | IC (HeLa, µM) |
|---|---|---|
| 9-Fluoro | 1.2 × 10 | 0.9 ± 0.1 |
| 9-Bromo | 6.5 × 10 | 2.3 ± 0.3 |
| 9-Chloro | 5.8 × 10 | 2.7 ± 0.2 |
Q. What methodologies are used to assess DNA binding mechanisms of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives?
- UV-Vis Spectroscopy : Hypochromism and red shifts confirm intercalation (e.g., λ shift from 340 nm to 365 nm) .
- Circular Dichroism (CD) : Induced CD signals indicate conformational changes in DNA (e.g., B-DNA to distorted forms) .
- Thermal Denaturation : ΔT increases by 8–12°C, reflecting stabilization of DNA-compound complexes .
Q. How can researchers resolve discrepancies in reported biological activities of indoloquinoxaline derivatives?
Contradictions arise from variable assay conditions or substituent effects. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., A549 vs. HeLa) and culture conditions.
- SAR Analysis : Systematically vary substituents (e.g., alkyl side chains, fluorine position) to isolate activity contributors .
- Computational Modeling : DFT calculations correlate electronic properties (HOMO-LUMO gaps) with experimental bioactivity .
Q. What role do alkylamino side chains play in enhancing the DNA binding and antitumor activity of 9-fluoro derivatives?
Quaternary ammonium groups (e.g., -N(CH)) improve:
Q. How do structural modifications at the 6-position affect the compound’s mechanism of action?
Q. What analytical techniques are critical for evaluating purity and stability during storage?
- HPLC-PDA : Purity >98% with retention time consistency.
- Thermogravimetric Analysis (TGA) : Decomposition onset at 220–240°C confirms thermal stability .
- Accelerated Stability Testing : 40°C/75% RH for 6 months; no degradation products detected via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
